6-[1-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[1-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile is a synthetic organic compound known for its complex structure and potential applications in various fields, particularly in pharmaceuticals. This compound features a unique combination of pyrimidine, pyrrolo, and pyridine rings, making it a subject of interest for chemical and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-[1-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One of the common synthetic routes includes:
Starting with 6-ethyl-5-fluoropyrimidin-4-amine as a precursor.
Coupling this with a substituted pyrrolo compound under controlled conditions.
Cyclization of the intermediate product to form the octahydropyrrolo[3,4-b]pyrrol core.
Final coupling with a pyridine-3-carbonitrile derivative to complete the synthesis.
Reaction conditions often involve catalysts such as palladium or copper, and solvents like dichloromethane or dimethylformamide. The reaction temperature and pH are meticulously controlled to ensure optimal yields and purity of the final product.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in achieving higher yields and efficiency. Quality control measures are stringent to ensure the consistency and safety of the compound for its intended applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions, particularly at the pyrrolo ring, resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring, often using reagents like sodium borohydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluorine-substituted pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols, often under basic conditions.
Major Products Formed:
Oxidation: Formation of pyrrolo and pyridine N-oxides.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry:
The compound is used as a building block in the synthesis of more complex molecules, allowing chemists to explore new reaction pathways and molecular frameworks.
Biology:
In biological research, this compound serves as a probe to study enzyme interactions, particularly those involving pyridine and pyrrol rings. It is also used in the study of nucleic acid analogs due to its structural similarity to nucleotides.
Medicine:
The compound has potential therapeutic applications, especially in the development of new drugs targeting specific enzymes and receptors. Its unique structure allows for the design of inhibitors or activators of biological pathways implicated in various diseases.
Industry:
In industrial applications, the compound can be utilized in the synthesis of specialty chemicals and advanced materials, benefiting from its robust chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-[1-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile involves interaction with molecular targets such as enzymes and receptors. Its structure allows it to fit into specific active sites, inhibiting or modifying the activity of these biological molecules. The presence of the fluoropyrimidine and pyridine rings enhances its binding affinity and specificity.
Comparison with Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Pyrrolo[2,1-c][1,4]benzodiazepines: Compounds with anti-tumor properties.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Each of these compounds shares some structural similarities but differs in specific functional groups and their resulting biological activities.
By navigating the rich landscape of 6-[1-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile, we gain insight into its multifaceted applications and the exciting potential it holds for future scientific advancements.
Properties
IUPAC Name |
6-[1-(6-ethyl-5-fluoropyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c1-2-14-17(19)18(23-11-22-14)25-6-5-13-9-24(10-15(13)25)16-4-3-12(7-20)8-21-16/h3-4,8,11,13,15H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQLCDUWXYJJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.